7-amino-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
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Overview
Description
7-amino-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyridine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione typically involves multi-step reactions. One common method involves the condensation of barbituric acid with malononitrile and arylaldehyde derivatives under basic conditions, followed by cyclization to form the desired pyrido[2,3-d]pyrimidine scaffold . Another method includes the use of dicationic molten salts as catalysts to facilitate the one-pot synthesis of pyrido[2,3-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of environmentally friendly catalysts and solvent-free conditions can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-amino-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidine derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-amino-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione involves its interaction with molecular targets such as PARP-1. By inhibiting PARP-1, the compound interferes with the DNA repair process, leading to genomic instability and cell death in cancer cells . Molecular docking studies have shown that the compound binds to the active site of PARP-1, preventing its enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione: Similar in structure but contains an additional oxygen atom in the ring.
1,2,4-Triazolo[4,3-a]pyrimidine: Contains a triazole ring fused to the pyrimidine ring.
Uniqueness
7-amino-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is unique due to its specific ring structure and the presence of an amino group, which enhances its reactivity and potential for various applications. Its ability to inhibit PARP-1 and induce cell death in cancer cells sets it apart from other similar compounds .
Properties
Molecular Formula |
C7H6N4O2 |
---|---|
Molecular Weight |
178.15 g/mol |
IUPAC Name |
7-amino-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H6N4O2/c8-4-2-1-3-5(9-4)10-7(13)11-6(3)12/h1-2H,(H4,8,9,10,11,12,13) |
InChI Key |
IZOVJSFBHKKNAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C(=O)NC(=O)N2)N |
Origin of Product |
United States |
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